Phenyl 2,4-dimethylbenzene-1-sulfonate
Description
Phenyl 2,4-dimethylbenzene-1-sulfonate is a sulfonate ester characterized by a phenyl group bonded to the sulfonate (-SO₃-) moiety, with the sulfonic acid group attached to a 2,4-dimethyl-substituted benzene ring. Sulfonate esters like this are typically used in organic synthesis as alkylating agents or intermediates due to their reactivity in nucleophilic substitution reactions.
Properties
CAS No. |
41480-00-6 |
|---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
phenyl 2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-11-8-9-14(12(2)10-11)18(15,16)17-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
RVZPNKMMVPCXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2,4-dimethylbenzene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of 2,4-dimethylbenzene (also known as xylene) with sulfur trioxide or chlorosulfonic acid, followed by the reaction with phenol to form the desired sulfonate ester. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 2,4-dimethylbenzene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then esterified with phenol under controlled conditions to produce the final compound. The process may include purification steps such as distillation or crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Aromatic Substitution: The sulfonate group can be displaced by nucleophiles under specific conditions, leading to the formation of substituted aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom or the aromatic ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or amines are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, while nucleophilic substitution can produce various substituted aromatic compounds.
Scientific Research Applications
Phenyl 2,4-dimethylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl 2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The aromatic ring provides stability and allows for interactions with other molecules, contributing to its overall effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Sulfonate Esters vs. Sulfones
- Phenyl 2,4-Dimethylbenzene-1-Sulfonate contains a sulfonate ester group (-SO₃-Ph), while sulfones (e.g., 4-Chlorophenyl Methyl Sulfone , CAS BD23328) feature a sulfonyl group (-SO₂-) .
- Key Differences :
- Reactivity : Sulfonate esters are more reactive toward nucleophilic attack due to the leaving group ability of the sulfonate anion. Sulfones are less reactive in such contexts.
- Electron Effects : The electron-withdrawing sulfonate group in the former enhances electrophilic substitution on the aromatic ring, whereas sulfones exhibit weaker electron withdrawal.
Comparison with Benzoate Esters
- Phenyl Benzoate (CAS 93-99-2) is a carboxylate ester (Ph-O-CO-Ph) . Unlike sulfonate esters, benzoates are less reactive in nucleophilic substitution due to the stability of the carboxylate leaving group.
- Structural Impact : The 2,4-dimethyl substitution in this compound introduces steric hindrance and electron-donating effects, which may alter solubility and reactivity compared to unsubstituted analogs.
Molecular and Physical Properties
Table 1: Molecular Data Comparison
*Inferred based on structural analogs.
Key Observations :
- The 2,4-dimethyl substitution increases molecular weight and steric bulk compared to simpler sulfonates or benzoates.
- Chlorine in 4-Chlorophenyl Methyl Sulfone introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.
Spectroscopic Differentiation
As demonstrated in , ¹H and ¹³C-NMR are critical for distinguishing structural analogs:
- In Pestalafuranone F (3), alkylation of an oxymethine to a methylene unit caused significant upfield shifts (ΔδH −2.25 ppm; ΔδC −41.4 ppm) . Similarly, the 2,4-dimethyl substitution in this compound would produce distinct NMR signals (e.g., methyl protons at δH ~2.3 ppm and aromatic protons split by substituents).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
